![molecular formula C14H16ClN3O2 B119346 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine CAS No. 140628-39-3](/img/structure/B119346.png)
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine is a versatile chemical compound with potential applications in scientific research. It is related to 3,4-Dimethoxyphenethylamine, a major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Molecular Structure Analysis
The molecular formula of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine is C14H16ClN3O2 . The molecule contains a total of 37 bonds, including 21 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), 2 ethers (aromatic), and 1 Pyridazine .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine are not fully detailed in the search results. Its molecular formula is C14H16ClN3O2, and it has an average mass of 293.749 Da and a mono-isotopic mass of 293.093109 Da .Applications De Recherche Scientifique
Antioxidant Capacity Assessment
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways explores the ABTS radical cation-based assays for determining antioxidant capacity. This review elucidates the reaction pathways underlying the ABTS assay, revealing two principal reactions: coupling adducts formation and oxidation without coupling. The specificity of these reactions for certain antioxidants and the contribution of coupling to total antioxidant capacity highlight the nuanced application of ABTS-based assays in evaluating the antioxidant systems during storage and processing (Ilyasov et al., 2020).
Synthetic Routes and Structural Properties
SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES discusses the synthesis of novel compounds through the reaction of chloral with substituted anilines, leading to a variety of structural and spectroscopic insights. The study emphasizes the diversity in the outcomes based on the amine type and reaction conditions, offering a glimpse into the synthetic flexibility and potential applications of heterocyclic compounds (Issac & Tierney, 1996).
Analytical Methods in Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity A Review
presents a critical overview of tests for antioxidant activity determination, including ORAC, HORAC, TRAP, and TOSC. This review compares the mechanisms, applicability, advantages, and disadvantages of these methods, providing essential insights for studies involving the analysis of antioxidant capacity and the relevance of heterocyclic compounds in such contexts (Munteanu & Apetrei, 2021).
Hepatoprotective and Nephroprotective Activities
A comprehensive review on hepatoprotective and nephroprotective activities of chrysin details the protective effects of the flavonoid chrysin against various toxic agents, highlighting the biochemical and molecular mechanisms involved. This review underlines the importance of natural compounds in mitigating hepatotoxicity and nephrotoxicity, suggesting the potential protective roles of structurally similar heterocyclic compounds (Pingili et al., 2019).
Propriétés
IUPAC Name |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-19-11-4-3-10(9-12(11)20-2)7-8-16-14-6-5-13(15)17-18-14/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNURJMHWYTXAQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568532 |
Source


|
| Record name | 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
CAS RN |
140628-39-3 |
Source


|
| Record name | 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

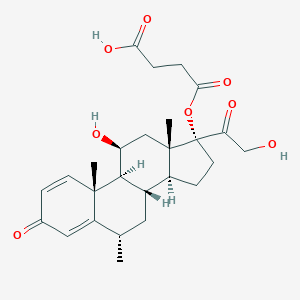
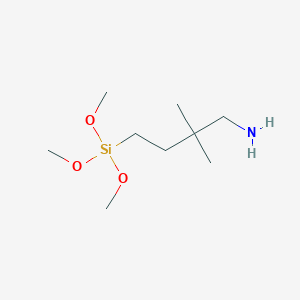
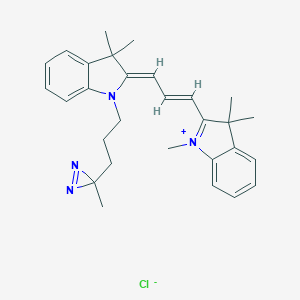
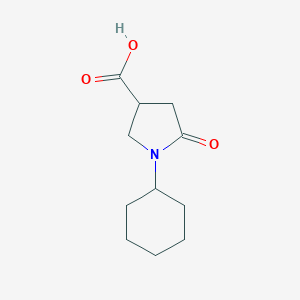
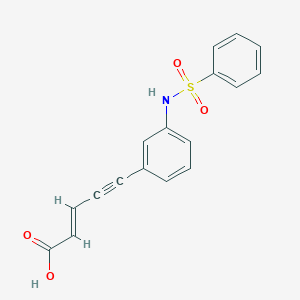
![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)

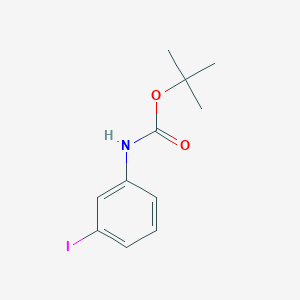
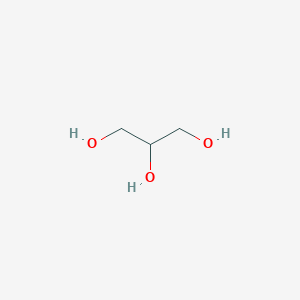
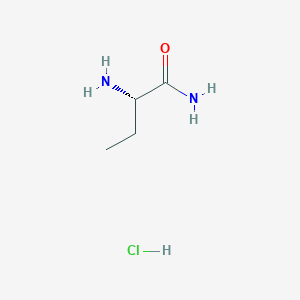
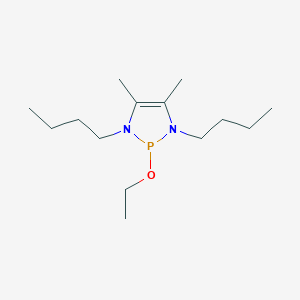
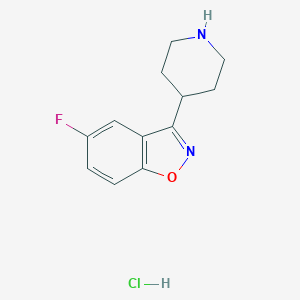
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
